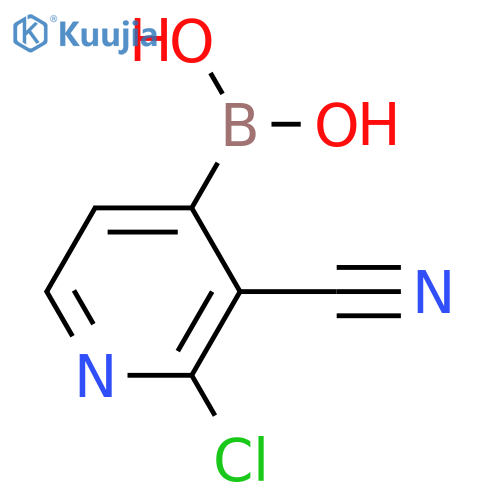

Synthesis of ortho-cyanopyridylboronic acids and esters toward cyano-functionalized bipyridines

,

Synlett,

2006,

(1),

53-56